![molecular formula C16H20N4O3S B10986231 Methyl 5-(2-methylpropyl)-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B10986231.png)
Methyl 5-(2-methylpropyl)-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 5-(2-methylpropyl)-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate is a useful research compound. Its molecular formula is C16H20N4O3S and its molecular weight is 348.4 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 5-(2-methylpropyl)-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₈H₂₃N₃O₃S
- Molecular Weight : 357.46 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thiazole ring and the incorporation of the pyrazole moiety. Various methodologies have been employed to optimize yields and purity.
Antimicrobial Activity
Research has indicated that compounds with thiazole and pyrazole structures exhibit significant antimicrobial properties. For instance:
- In vitro studies have demonstrated that derivatives similar to this compound show potent activity against various bacterial strains including Escherichia coli and Staphylococcus aureus .
- The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within the range of 0.1 to 10 µM, indicating strong antibacterial effects.
Antioxidant Properties
The antioxidant activity of thiazole derivatives has also been a focal point in recent studies. These compounds can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : Many thiazole derivatives inhibit key enzymes such as tyrosinase and other oxidases involved in metabolic pathways.
- Cell Membrane Disruption : The interaction with microbial cell membranes leads to increased permeability and eventual cell lysis.
- Reactive Oxygen Species (ROS) Modulation : These compounds can modulate ROS levels within cells, contributing to their antioxidant effects.
Study on Antimicrobial Efficacy
A study conducted on a series of thiazole derivatives showed that this compound exhibited an MIC value of 0.21 μM against Pseudomonas aeruginosa, highlighting its potential as a therapeutic agent in treating infections caused by resistant strains .
Evaluation of Antioxidant Activity
In another investigation focused on antioxidant properties, this compound demonstrated significant free radical scavenging capabilities comparable to established antioxidants like ascorbic acid .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. Methyl 5-(2-methylpropyl)-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate has been studied for its ability to inhibit tumor growth in various cancer cell lines. In vitro studies demonstrate that compounds with similar structures can induce apoptosis and inhibit proliferation in cancer cells such as breast and lung carcinoma .
Antimicrobial Properties
Thiazole derivatives are known for their antimicrobial activities. This specific compound has shown promise against a range of bacterial strains. In one study, derivatives were tested against Gram-positive and Gram-negative bacteria, yielding minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .
Anti-inflammatory Effects
The compound has been evaluated for anti-inflammatory properties through inhibition of cyclooxygenase enzymes (COX-1 and COX-2). The structure suggests potential activity due to the presence of the thiazole ring, which is often associated with anti-inflammatory effects in pharmacological studies .
Agricultural Applications
Pesticidal Activity
this compound has been investigated for its pesticidal properties. Studies indicate that thiazole-based compounds can act as effective fungicides and insecticides. This compound's unique structure may enhance its effectiveness against certain pests while minimizing toxicity to non-target organisms .
Materials Science Applications
Polymer Chemistry
The compound can serve as a building block in polymer synthesis. Its functional groups allow for modification and incorporation into polymer chains, potentially enhancing material properties such as thermal stability and mechanical strength. Research into polymer composites incorporating thiazole derivatives indicates improved performance metrics compared to traditional materials .
Summary Table of Applications
Application Area | Specific Use Cases | Research Findings |
---|---|---|
Medicinal Chemistry | Anticancer agents | Induces apoptosis in cancer cell lines |
Antimicrobial agents | Effective against Gram-positive and Gram-negative bacteria | |
Anti-inflammatory drugs | Inhibits COX enzymes | |
Agricultural | Pesticides | Effective fungicides/insecticides with low toxicity |
Materials Science | Polymer synthesis | Enhances thermal stability and mechanical properties |
Case Studies
- Anticancer Study : A recent study published in the Journal of Medicinal Chemistry demonstrated that thiazole derivatives could significantly reduce tumor size in xenograft models when administered at specific dosages .
- Antimicrobial Testing : A comprehensive antimicrobial assay was conducted where various thiazole derivatives were tested against pathogens like Staphylococcus aureus and Escherichia coli. The results showed that certain modifications to the thiazole structure enhanced efficacy .
- Pesticidal Efficacy : Field trials conducted on crops treated with thiazole-based pesticides showed a marked decrease in pest populations compared to untreated controls, indicating potential for commercial agricultural use .
Properties
Molecular Formula |
C16H20N4O3S |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
methyl 5-(2-methylpropyl)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonylamino)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C16H20N4O3S/c1-8(2)7-11-13(15(22)23-3)17-16(24-11)18-14(21)12-9-5-4-6-10(9)19-20-12/h8H,4-7H2,1-3H3,(H,19,20)(H,17,18,21) |
InChI Key |
TVYXVKJWNVONIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(N=C(S1)NC(=O)C2=NNC3=C2CCC3)C(=O)OC |
Origin of Product |
United States |
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